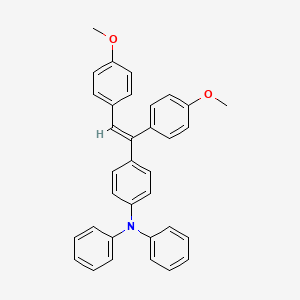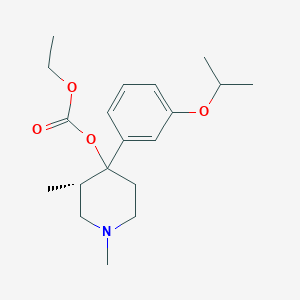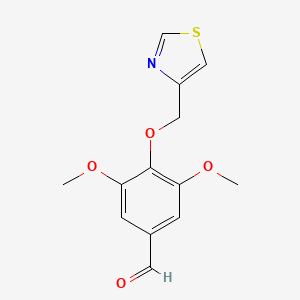
3,5-Dimethoxy-4-(1,3-thiazol-4-ylmethoxy)benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Dimethoxy-4-(1,3-thiazol-4-ylmethoxy)benzaldehyde is a chemical compound with the molecular formula C13H13NO4S and a molecular weight of 279.31 g/mol . This compound is characterized by the presence of methoxy groups at the 3 and 5 positions of the benzaldehyde ring, and a thiazolylmethoxy group at the 4 position. It is primarily used in proteomics research applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethoxy-4-(1,3-thiazol-4-ylmethoxy)benzaldehyde typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of α-haloketones with thiourea under basic conditions.
Attachment of the Thiazole Ring to the Benzaldehyde: The thiazole ring is then attached to the benzaldehyde ring through a nucleophilic substitution reaction, where the thiazole ring acts as a nucleophile.
Introduction of Methoxy Groups: The methoxy groups are introduced through methylation reactions using methyl iodide and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
3,5-Dimethoxy-4-(1,3-thiazol-4-ylmethoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 3,5-Dimethoxy-4-(1,3-thiazol-4-ylmethoxy)benzoic acid.
Reduction: 3,5-Dimethoxy-4-(1,3-thiazol-4-ylmethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3,5-Dimethoxy-4-(1,3-thiazol-4-ylmethoxy)benzaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3,5-Dimethoxy-4-(1,3-thiazol-4-ylmethoxy)benzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways.
相似化合物的比较
Similar Compounds
3,4-Dimethoxybenzaldehyde: Lacks the thiazole ring, making it less versatile in biological applications.
4-(1,3-Thiazol-4-ylmethoxy)benzaldehyde: Lacks the methoxy groups, which may affect its reactivity and biological activity.
3,5-Dimethoxybenzaldehyde: Lacks the thiazole ring, limiting its use in proteomics research.
Uniqueness
3,5-Dimethoxy-4-(1,3-thiazol-4-ylmethoxy)benzaldehyde is unique due to the presence of both methoxy groups and a thiazole ring, which confer distinct chemical and biological properties. This combination allows for a wide range of applications in various fields, making it a valuable compound for research and industrial purposes.
属性
分子式 |
C13H13NO4S |
|---|---|
分子量 |
279.31 g/mol |
IUPAC 名称 |
3,5-dimethoxy-4-(1,3-thiazol-4-ylmethoxy)benzaldehyde |
InChI |
InChI=1S/C13H13NO4S/c1-16-11-3-9(5-15)4-12(17-2)13(11)18-6-10-7-19-8-14-10/h3-5,7-8H,6H2,1-2H3 |
InChI 键 |
VRTGGVSCKKJSHD-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC(=C1OCC2=CSC=N2)OC)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-(Dimethylamino)anilino]anthracene-9,10-dione](/img/structure/B13146841.png)

![7-Methyloxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B13146849.png)

![2-(3,3-Dimethyl-1-oxaspiro[4.5]dec-7-en-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13146868.png)

![1-[2-(Aminomethyl)azepan-1-yl]propan-1-one](/img/structure/B13146874.png)
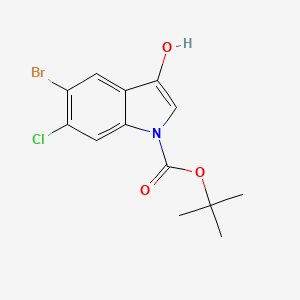
![6-Fluorobenzo[d]isoxazole-3-carbonitrile](/img/structure/B13146893.png)
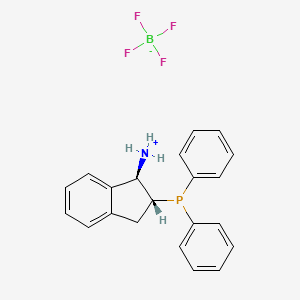
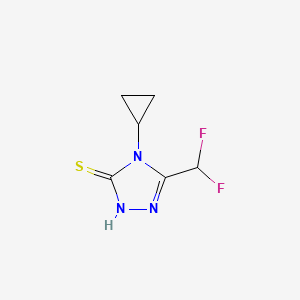
![4-[(Cyclopropylamino)methyl]thiophene-2-carbonitrile](/img/structure/B13146900.png)
